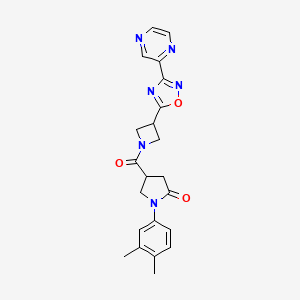

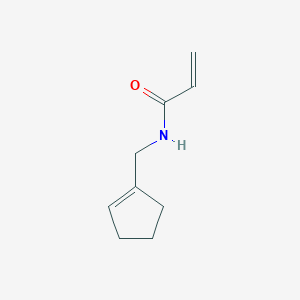

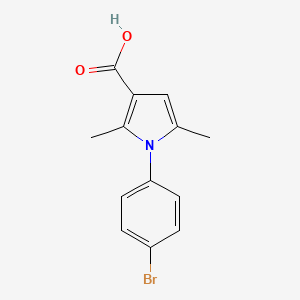

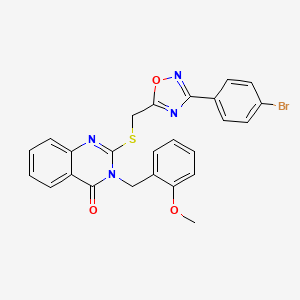

![molecular formula C9H15N3OS B2640314 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole CAS No. 2199303-52-9](/img/structure/B2640314.png)

3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

This compound can be used in the synthesis of heterocycles . Heterocycles are important compounds in organic chemistry, particularly for the synthesis of pharmaceuticals where the heterocyclic structures exhibit a range of functions, such as improving drug selectivity, fat or water solubility, and molecular polarity .

2. Preparation of Piperidine and Pyridine Rings The compound can be used in the preparation of piperidine and pyridine rings . These rings are among the top 25 heterocycles that occur frequently in drug molecules . Piperidine derivatives have been extensively studied as analgesics , and recent research has demonstrated their potential as anticancer drugs acting on various important receptors .

Precursor to Phosphine Ligands

It can be used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions . This is a key process in the synthesis of complex organic compounds.

Analgesic Agent

The compound has shown potential as an analgesic agent . In one study, a derivative of the compound emerged as a potent analgesic agent, showing equipotency when compared to the reference standard diclofenac sodium .

Organic Synthesis

The compound can be used in the field of organic synthesis . It’s particularly useful in the preparation of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine .

Novel Tobacco Products

The compound has potential applications in the development of novel tobacco products . The sensory test data of the product 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine, prepared using this compound, showed better results compared with nicotine racemate .

Propiedades

IUPAC Name |

3-methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-7-10-9(14-11-7)13-6-8-4-3-5-12(8)2/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSAGUQMRQWAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OCC2CCCN2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.